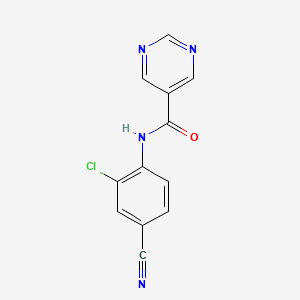
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide, also known as CC-671, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide inhibits the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide activates the enzyme AMPK, which is involved in glucose metabolism and energy balance. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide inhibits the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide induces DNA damage and apoptosis in cancer cells. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide improves glucose uptake and utilization in skeletal muscles and adipose tissues. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has some limitations, including its relatively low potency and selectivity towards specific molecular targets.
Orientations Futures
There are several future directions for N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide research, including the development of more potent and selective analogs, the investigation of the pharmacokinetic and pharmacodynamic properties of N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide, and the evaluation of its therapeutic potential in clinical trials. Additionally, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide research could be expanded to other disease areas, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide involves the reaction of 2-chloro-4-cyanophenylamine with ethyl cyanoacetate, followed by the cyclization of the resulting intermediate with urea. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-3-8(4-14)1-2-11(10)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWVQNXGNRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

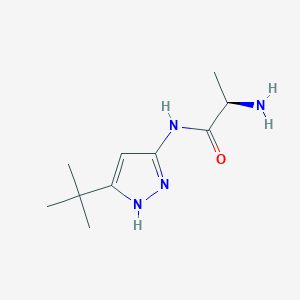
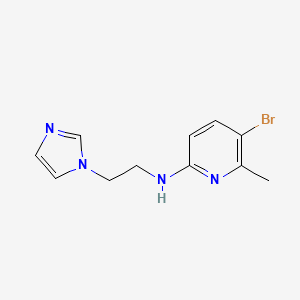
![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)
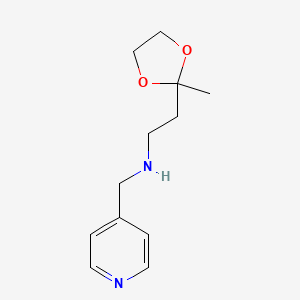
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)
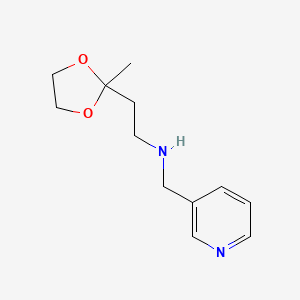
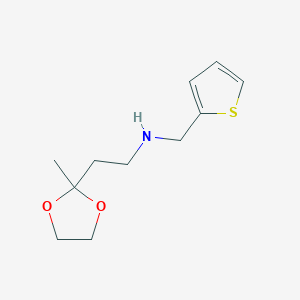
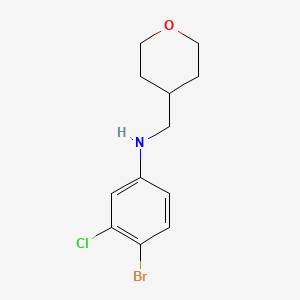
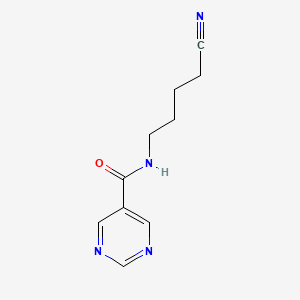
![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)